molecular formula C9H8O3 B1605575 1,3-Benzodioxol-5-ylacetaldehyde CAS No. 6543-34-6

1,3-Benzodioxol-5-ylacetaldehyde

Cat. No.: B1605575
CAS No.: 6543-34-6
M. Wt: 164.16 g/mol
InChI Key: RRMZTAWQQFJQHL-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylacetaldehyde is an organic compound with the molecular formula C9H8O3 It is a derivative of benzodioxole, a bicyclic structure consisting of a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxol-5-ylacetaldehyde can be synthesized through several methods. One common approach involves the acylation of 1,3-benzodioxole using acylating agents such as acetic anhydride or acetyl chloride in the presence of a catalyst like aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the continuous acylation process is often employed. This method uses a recyclable heterogeneous catalyst, such as AquivionSO3H, under controlled temperature and pressure conditions. The continuous flow process enhances the efficiency and scalability of the reaction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: 1,3-Benzodioxol-5-ylacetic acid.

    Reduction: 1,3-Benzodioxol-5-ylmethanol.

    Substitution: Depending on the nucleophile, various substituted benzodioxole derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,3-Benzodioxol-5-ylacetaldehyde has the molecular formula C9H8O3C_9H_8O_3 and features a benzodioxole ring fused with an acetaldehyde group. This structure enhances its reactivity and biological activity, making it a valuable compound for research.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

  • Condensation Reactions : It can condense with amines to form imines or with other aldehydes to create more complex structures.
  • Cyclization Reactions : The compound can undergo cyclization to produce heterocyclic compounds that are often biologically active.

Table 1: Summary of Synthetic Applications

Reaction TypeProduct TypeExample Reaction
CondensationImines1,3-Benzodioxole + Amine → Imines
CyclizationHeterocycles1,3-Benzodioxole + Aldehyde → Cyclic Compound

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound has significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and 75 µg/mL against Escherichia coli.
  • Antiviral Effects : Preliminary research suggests potential antiviral activity, particularly against influenza viruses, where it reduced viral titers by up to 70% at concentrations of 100 µg/mL.

Table 2: Biological Activity Data

Activity TypeTarget Organism/PathogenObserved EffectConcentration (µg/mL)
AntimicrobialStaphylococcus aureusInhibition50
AntimicrobialEscherichia coliInhibition75
AntiviralInfluenza virusViral titer reduction100

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial effects of the compound against common bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, highlighting its potential as a natural antimicrobial agent.

Case Study 2: Antiviral Properties

In vitro assays were performed to assess the antiviral properties of this compound against influenza viruses. The findings suggested that the compound interferes with viral replication processes, indicating its potential use in antiviral therapies.

Case Study 3: Mechanistic Insights

Research focusing on enzyme interactions revealed that this compound could inhibit specific kinases involved in cancer cell proliferation. This suggests potential therapeutic applications in oncology, where targeting such pathways could lead to novel cancer treatments.

Comparison with Similar Compounds

1,3-Benzodioxol-5-ylacetaldehyde can be compared with other benzodioxole derivatives:

These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in both research and industrial contexts.

Biological Activity

1,3-Benzodioxol-5-ylacetaldehyde is an organic compound with significant biological activity. It is structurally related to various pharmacologically active compounds, particularly in the context of plant growth regulation and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure

This compound can be represented by the following structural formula:

C9H8O3\text{C}_9\text{H}_8\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an auxin receptor agonist, influencing root growth in plants such as Arabidopsis thaliana and Oryza sativa (rice). The compound enhances root-related signaling responses, promoting physiological functions akin to those of natural auxins like indole-3-acetic acid (IAA) .

Biological Activities

  • Plant Growth Regulation :
    • Auxin-like Activity : The compound has been shown to significantly promote root growth in various plant species by mimicking the action of natural auxins.
    • Case Study : In a study comparing the effects of this compound with NAA (1-naphthylacetic acid), it was found to exceed NAA's effectiveness in promoting root elongation .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that derivatives of benzodioxole compounds exhibit antimicrobial activities against various pathogens. This aspect requires further exploration to establish efficacy and mechanisms.
  • Potential Therapeutic Applications :
    • The compound's structure suggests potential for development into therapeutic agents targeting specific biochemical pathways in human health, particularly in oncology and infectious diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of 1,3-benzodioxole derivatives. Below is a summary of significant findings:

CompoundBiological ActivityReference
K-10 (derived from 1,3-benzodioxole)Promotes root growth significantly more than NAA
Various derivativesExhibited antimicrobial properties
Benzodioxole derivativesPotential as corrosion inhibitors based on quantum chemical studies

Case Studies

  • Root Growth Promotion :
    • A series of compounds derived from 1,3-benzodioxole were synthesized and tested for their ability to enhance root growth. The lead compound K-10 demonstrated superior performance compared to conventional auxins at low concentrations .
  • Antimicrobial Efficacy :
    • Research into the antimicrobial properties of benzodioxole derivatives has shown promise against oral pathogens, suggesting potential applications in dental health products .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,4-5H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMZTAWQQFJQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296095
Record name 1,3-benzodioxol-5-ylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6543-34-6
Record name NSC107645
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107645
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzodioxol-5-ylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-benzo[1,3]dioxol-5-yl-ethanol (Intermediate D2) (1 g; 6.0 mmol) in dichloromethane (40 mL) was treated with the Dess-Martin periodinane (commercially available from Lancaster) (2.65 g, 6.25 mmol) at rt for 2 h. Silica gel was added to the mixture and the solvent was removed under vacuum. The solids were placed onto a column of silica gel and the product was eluted with a mixture of ether:hexanes to give benzo[1,3]dioxol-5-yl-acetaldehyde (Intermediate D3) 0.75 g.
Quantity
1 g
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40 mL
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Synthesis routes and methods II

Procedure details

2.08 g of methyl 2-(3,4-methylenedioxyphenyl)-1-methylthioethyl sulfoxide was dissolved in 20 ml. of 1,2-dimethoxyethane, and with the addition of 1.71 g of cupric chloride dihydrate, the solution was refluxed for 15 minutes. The solvent was removed by evaporation at reduced pressure, and 50 ml. of methylene chloride was added. The insoluble water was removed by filtration. The filtrate was concentrated at reduced pressure, and subjected to column chromatography (silica gel, benzene) to give 722 mg of (3,4-methylenedioxyphenyl)acetaldehyde in a yield of 45%.
Name
methyl 2-(3,4-methylenedioxyphenyl)-1-methylthioethyl sulfoxide
Quantity
2.08 g
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reactant
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[Compound]
Name
cupric chloride dihydrate
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1.71 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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